2-Azaadamantane-N-oxyl 2-Azaadamantane-N-oxyl 2-Azaadamantane-N-oxyl (AZADO), a stable nitroxyl radical, is widely employed as catalyst for the oxidation of alcohols.

Brand Name: Vulcanchem
CAS No.: 57625-08-8
VCID: VC2911392
InChI: InChI=1S/C9H14NO/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2
SMILES: C1C2CC3CC1CC(C2)N3[O]
Molecular Formula: C9H14NO
Molecular Weight: 152.21 g/mol

2-Azaadamantane-N-oxyl

CAS No.: 57625-08-8

Cat. No.: VC2911392

Molecular Formula: C9H14NO

Molecular Weight: 152.21 g/mol

* For research use only. Not for human or veterinary use.

2-Azaadamantane-N-oxyl - 57625-08-8

Specification

CAS No. 57625-08-8
Molecular Formula C9H14NO
Molecular Weight 152.21 g/mol
Standard InChI InChI=1S/C9H14NO/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2
Standard InChI Key BCJCJALHNXSXKE-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)N3[O]
Canonical SMILES C1C2CC3CC1CC(C2)N3[O]

Introduction

Chemical Structure and Properties

Molecular Structure

AZADO features a bicyclic 2-azaadamantane framework with the nitroxyl radical (N-O- ) as the active site. The molecular structure is characterized by a nitrogen atom incorporated into the rigid adamantane-like cage, with the oxygen radical extending from this nitrogen. A key structural parameter of AZADO is the C–(NO)–C angle (φ) at the nitrogen atom, which has been determined to be 21.29° through density functional theory (DFT) calculations . This angle is significantly larger than that of TEMPO (16.50°), which affects the sp hybridization of the nitrogen atom and consequently the radical's reactivity.

Comparative Structural Parameters

The structural features of AZADO compared to other nitroxyl radicals provide insight into their relative catalytic activities. Table 1 summarizes key structural parameters of AZADO and related nitroxyl radicals:

Nitroxyl RadicalC–(NO)–C Angle (φ)Hyperfine Coupling Constant (AN)NO Stretching Frequency (νNO)
AZADO21.29°Higher than TEMPOCorrelates with φ
TEMPO16.50°Lower than AZADOCorrelates with φ
DMN-AZADOSmaller than AZADOHigher than AZADONot reported
4-Cl-AZADONot reportedNot reportedNot reported

The planarity angle φ strongly correlates with the hyperfine coupling constant (AN) and the NO stretching vibration frequency (νNO), both of which are important spectroscopic parameters that reflect the electronic structure of the nitroxyl radical . These relationships help explain the enhanced catalytic activity observed with AZADO derivatives.

Synthesis and Production Methods

The synthesis of AZADO and its derivatives typically begins with 2-azaadamantane as a key precursor. According to patent information, the production of 2-azaadamantane involves cyclization of specific precursor compounds in the presence of an acid . Once 2-azaadamantane is obtained, it can be oxidized to form the corresponding N-oxyl radical.

A practical method for producing 2-azaadamantane derivatives involves cyclization from various precursor forms, including:

  • Exomethylene forms

  • Ketal amide forms

  • Azide forms

  • Epoxy forms

These synthetic pathways are crucial for developing various AZADO derivatives with tailored properties for specific applications.

Catalytic Applications

Alcohol Oxidation Mechanism

AZADO serves as an efficient catalyst for the aerobic oxidation of alcohols to aldehydes or ketones. In a typical reaction mechanism, the nitroxyl radical oxidizes the alcohol to form an oxoammonium intermediate, which is subsequently regenerated through various co-catalysts or oxidants such as NOx species .

Catalytic Efficiency

A comprehensive kinetic study comparing AZADO derivatives with TEMPO revealed that AZADO generally exhibits superior catalytic activity in the aerobic oxidation of alcohols . For instance, in the oxidation of l-menthol, AZADO demonstrated faster reaction rates attributed to its unique structural features. The reaction rate constants achieved with several AZADO derivatives showed moderate relationships with spectroscopic parameters .

Selectivity in Oxidation Reactions

One of the most valuable features of certain AZADO derivatives is their ability to perform class-selective oxidations. DMN-AZADO (1,5-dimethyl-9-azanoradamantane N-oxyl), for example, has been developed specifically for the selective oxidation of primary alcohols in the presence of secondary alcohols . This selectivity is attributed to the compact and rigid structure of the azanoradamantane nucleus, which allows for discrimination between different classes of alcohols based on steric factors.

AZADO Derivatives and Their Properties

Common AZADO Derivatives

Several derivatives of AZADO have been developed to enhance specific properties or to address particular synthetic challenges. Table 2 presents some significant AZADO derivatives and their key features:

DerivativeFull NameKey FeaturesReference
1-Me-AZADO1-Methyl-2-azaadamantane-N-oxylLess sterically hindered, stable, outstanding catalytic performance
DMN-AZADO1,5-dimethyl-9-azanoradamantane N-oxylSelective oxidation of primary alcohols, high catalytic efficiency
4-Cl-AZADO4-Chloro-2-azaadamantane N-oxylEasily synthesized, efficient organocatalyst with NOx co-catalyst
Nor-AZADONor-azaadamantane N-oxylHigh-strain derivative with smaller φ value

Structure-Activity Relationships

The catalytic activity of AZADO derivatives can be correlated with their structural and electronic parameters. Research has shown that the C–(NO)–C angle (φ) strongly influences catalytic performance . Derivatives with smaller φ values tend to exhibit enhanced catalytic activity due to increased sp² hybridization on the nitrogen atom, which affects the π-radical character.

The bond order of the nitroxyl radical increases as φ decreases, owing to sp² hybridization on the nitrogen atom. This relationship explains why certain derivatives with high strain, such as Nor-AZADO and DMN-AZADO, demonstrate enhanced catalytic activity compared to the parent AZADO structure .

Spectroscopic and Electronic Properties

Electron Spin Resonance (ESR) Characteristics

The hyperfine coupling constant of the nitrogen atom (AN) in AZADO and its derivatives, as determined by electron spin resonance (ESR) spectroscopy, provides valuable information about the electron spin density distribution. The AN value strongly correlates with the C–(NO)–C angle (φ), with an excellent linear relationship (correlation coefficient r = 0.96) observed between these parameters .

Infrared Spectroscopic Data

The NO stretching vibration frequency (νNO) observed in infrared spectra also correlates with structural parameters and catalytic activity. This spectroscopic parameter provides insight into the bond strength and electronic environment of the nitroxyl radical, which directly affects its reactivity in oxidation reactions .

Density Functional Theory (DFT) Calculations

DFT calculations have been instrumental in understanding the structural and electronic properties of AZADO derivatives. These calculations have revealed that the electron spin densities on the nitrogen and oxygen atoms are weighted by the Karplus–Fraenkel parameters, which influence the hyperfine coupling constants observed in ESR spectra . The strong correlation between calculated structural parameters and experimental spectroscopic data validates the computational approaches used to study these catalysts.

Comparative Studies with Other Nitroxyl Radicals

AZADO vs. TEMPO

AZADO differs from TEMPO in several key aspects that contribute to its enhanced catalytic performance. The φ value of TEMPO (16.50°) is approximately 4.8° smaller than that of AZADO (21.29°), a difference attributed to the steric repulsion between the methyl groups in TEMPO . Despite having a larger φ value, AZADO generally exhibits superior catalytic activity, suggesting that other structural factors also play important roles in determining reactivity.

AZADO vs. ABNO

9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) represents another class of unhindered, stable nitroxyl radicals that has shown high activity in alcohol oxidation reactions. Like AZADO, ABNO exhibits enhanced catalytic activity compared to TEMPO . The structural similarities between AZADO and ABNO contribute to their comparable reactivity profiles, though each possesses unique advantages for specific applications.

Specialized Applications

The 4-Cl-AZADO derivative has been specifically developed as an efficient organocatalyst for NOx co-catalyzed aerobic alcohol oxidation. This catalyst can be synthesized from 2-adamantanone in five steps and demonstrates high activity compared to many previously reported nitroxyl radical catalysts . Similarly, DMN-AZADO has been specifically designed for the selective oxidation of primary alcohols in the presence of secondary alcohols, addressing a significant challenge in organic synthesis .

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